ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one moiety linked to a benzoate ester group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin and ethyl 4-hydroxybenzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized forms.
Reduced Derivatives: Chroman-4-one derivatives.
Substituted Derivatives: Compounds with various functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is explored for its use in the development of organic electronic materials and dyes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves:
Molecular Targets: The compound targets specific enzymes and proteins in microbial and cancer cells.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)-2-furoate
- Methyl 4-[(7-acetyloxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate
Uniqueness
Ethyl 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific substitution pattern and the presence of both chromen-4-one and benzoate ester functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-(7-methoxy-4-oxochromen-3-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-3-23-19(21)12-4-6-13(7-5-12)25-17-11-24-16-10-14(22-2)8-9-15(16)18(17)20/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUPEYOYHHSDCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.